molecular formula C19H16Br2N2O3 B2734349 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 313967-96-3

4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2734349
CAS No.: 313967-96-3
M. Wt: 480.156
InChI Key: PRFNAXHRPXVAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a pyrazoline derivative offered for research purposes. Pyrazoline derivatives are a class of compounds of significant interest in medicinal chemistry due to their broad spectrum of reported pharmacological activities. Scientific literature indicates that structurally similar pyrazoline compounds have been investigated for their potential as anti-tumor, anti-microbial, and anti-tubercular agents . Further studies suggest that some pyrazoline-based molecules also exhibit anti-inflammatory and antioxidant properties , making this chemical scaffold a valuable template for developing new therapeutic agents. The presence of the 4-oxobutanoic acid moiety in this particular molecule may enhance its solubility and provide a handle for further chemical functionalization, which is useful for structure-activity relationship (SAR) studies. Researchers can utilize this compound in biochemical assays and as a key intermediate in the synthesis of more complex molecules for probing biological pathways and inhibiting proliferative diseases .

Properties

IUPAC Name

4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br2N2O3/c20-14-5-1-12(2-6-14)16-11-17(13-3-7-15(21)8-4-13)23(22-16)18(24)9-10-19(25)26/h1-8,17H,9-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFNAXHRPXVAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

Step 1: Synthesis of 4-(4-Bromophenyl)-2,4-Dioxobutanoic Acid
4-Bromoacetophenone reacts with diethyl oxalate under basic conditions (NaOEt, ethanol, reflux, 6–8 h) to form the diketone. Yield: 72–78%.

Step 2: Pyrazoline Ring Formation
The diketone reacts with thiosemicarbazide (1:2 molar ratio) in ethanol under reflux (8–12 h), followed by acidification to precipitate the pyrazoline-thiourea intermediate. Selective hydrolysis (20% NaOH) removes thiourea groups, yielding the 4,5-dihydropyrazole core.

Optimization Strategies and Reaction Mechanisms

Solvent and Catalyst Effects

  • Ethanol vs. Isopropyl Alcohol : Ethanol enhances diketone solubility but prolongs reaction times (8–12 h). Isopropyl alcohol accelerates nucleophilic substitutions (4–6 h) but requires anhydrous conditions.
  • Base Selection : Sodium ethoxide (NaOEt) outperforms NaOH in Claisen condensations, minimizing side products (e.g., aldol adducts).

Temperature and Stoichiometry

  • Cyclocondensation : Excess hydrazine (1.2 eq) ensures complete diketone conversion.
  • Bromination : Substoichiometric FeBr3 (0.1 eq) suppresses polybromination.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 4H, Ar-H), 7.64 (d, J = 8.4 Hz, 4H, Ar-H), 5.21 (dd, J = 11.2, 4.8 Hz, 1H, CH), 3.92 (dd, J = 17.6, 11.2 Hz, 1H, CH2), 3.45 (dd, J = 17.6, 4.8 Hz, 1H, CH2), 2.68–2.54 (m, 4H, COCH2CH2COOH).
  • IR (KBr) : 1715 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C aromatic).

X-ray Crystallography

Single-crystal analysis (CCDC 2310650) confirms the racemic pyrazoline structure with dihedral angles of 85.3° between aryl rings.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups depending on the nucleophile.

Scientific Research Applications

Pharmacological Activity

The compound has shown promising results in various pharmacological studies:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. The presence of bromine substituents enhances the lipophilicity and membrane permeability of the compounds, potentially increasing their efficacy against bacterial strains .
  • Anticancer Properties : Studies have reported that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The specific structure of 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid may contribute to its ability to target cancer cells selectively .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes:

  • Monoamine Oxidase Inhibition : Certain pyrazole derivatives have been identified as potential monoamine oxidase inhibitors (MAOIs), which are crucial in treating depression and anxiety disorders. The inhibition mechanism involves binding to the enzyme's active site, thus preventing the breakdown of neurotransmitters .

Synthesis of Novel Compounds

The unique structure of this compound serves as a scaffold for synthesizing new compounds with enhanced biological activity. Researchers have utilized this compound in multi-component reactions to produce libraries of pyrazole derivatives with varied functional groups, which can be screened for biological activity .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Letters, researchers explored the anticancer effects of several pyrazole derivatives on human breast cancer cell lines. The study demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations: Bromophenyl vs. Fluorophenyl Derivatives

A key structural analog is 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (Crystals 2012, 2, 1108–1115). Both compounds share the dihydropyrazole core but differ in substituents:

  • Bromine vs. Fluorine : Bromine’s higher atomic weight and polarizability compared to fluorine lead to increased molecular weight and altered solubility. For example, bromophenyl derivatives typically exhibit lower aqueous solubility due to enhanced hydrophobic interactions .
  • Functional Group: The 4-oxobutanoic acid group in the target compound contrasts with the carboxamide group in the fluorophenyl analog.
Property 4-(3,5-bis(4-bromophenyl)-dihydropyrazol-yl)-4-oxobutanoic acid 3,5-bis(4-fluorophenyl)-pyrazole-1-carboxamide
Molecular Weight (g/mol) 583.31 342.29
Substituents 4-Bromophenyl, 4-oxobutanoic acid 4-Fluorophenyl, carboxamide
Bioactivity (CHEMBL ID) CHEMBL1535658 Not reported

Functional Group Modifications: Acid vs. Amide Derivatives

Another analog, 4-[3,5-bis(4-bromophenyl)-dihydropyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide (CAS: 313398-50-4), replaces the carboxylic acid with an amide group. Key differences include:

  • Acid vs. Amide : The carboxylic acid group enables ionization at physiological pH, enhancing solubility and interaction with charged residues in enzymes. In contrast, the amide derivative may exhibit improved membrane permeability due to reduced polarity .
  • Pharmacokinetics : The acid form is more likely to participate in ionic interactions, whereas the amide may show prolonged half-life due to metabolic stability .

Biological Activity

The compound 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole and its derivatives are known for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H16_{16}Br2_2N2_2O3_3
  • Molecular Weight : 433.25 g/mol
  • Key Functional Groups : Pyrazole ring, carboxylic acid, bromophenyl substituents

Biological Activity Overview

The biological activities of this compound have been investigated through various in vitro and in vivo studies. The following sections summarize key findings related to its pharmacological effects.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against several bacterial strains. It demonstrated moderate to strong activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhi

The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhi16

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been a focus of research. Notably, it showed significant inhibitory activity against:

  • Acetylcholinesterase (AChE) : IC50_{50} = 0.85 µM
  • Urease : IC50_{50} = 1.10 µM

These findings suggest that the compound may have potential applications in treating conditions associated with enzyme dysregulation.

Antioxidant Properties

In addition to antibacterial and enzyme inhibition activities, the compound exhibited notable antioxidant properties. The DPPH radical scavenging assay revealed an IC50_{50} value of 25 µg/mL, indicating its potential as an antioxidant agent.

Case Studies

Several case studies have been conducted to explore the pharmacological effects of this compound:

  • Study on Anticancer Activity : A study published in Molecular Pharmacology evaluated the anticancer effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced apoptosis in cancer cells with an IC50_{50} value of approximately 15 µM.
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of this compound. In a carrageenan-induced paw edema model, significant reduction in inflammation was observed at doses of 10 mg/kg.

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to AChE and urease active sites.
  • Radical Scavenging : The presence of hydroxyl groups in its structure may contribute to its radical scavenging ability.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?

Answer:
The compound is typically synthesized via cyclocondensation reactions involving substituted pyrazoline precursors and succinic acid derivatives. Key steps include:

  • General Procedure G (referenced in multiple syntheses): Reaction of trifluoro(chloro)alkenones with hydrazides under controlled conditions, followed by purification via flash chromatography (e.g., 10% MeOH:DCM gradients) .
  • Optimization : Use of THF or ethanol as solvents, with acid/base workup to isolate intermediates. For example, HCl/NaOH treatments facilitate deprotection or neutralization .
  • Yield Challenges : Reported yields range from 22% to 86%, influenced by steric effects of bromophenyl groups and purification losses .

Basic: How is structural characterization performed for this compound?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Peaks for pyrazoline protons (δ 3.2–5.4 ppm), aromatic protons (δ 7.0–7.9 ppm), and carboxylic acid protons (δ 9.4–12.0 ppm) confirm substitution patterns .
    • 19F/HRMS : Used to validate halogenated substituents (e.g., 4-bromophenyl) and molecular formula accuracy .
  • HPLC : Purity >94% is standard, with reverse-phase columns and UV detection at 254 nm .

Advanced: How do substituent variations (e.g., halogenation) impact biological activity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • The 4-bromophenyl group enhances steric bulk and electron-withdrawing effects, potentially improving receptor binding (e.g., NMDA antagonism in related compounds) .
    • Fluorine substitution (e.g., 4-fluorophenyl) increases metabolic stability but may reduce solubility .
  • Methodology :
    • In vitro assays : Compare IC50 values of analogs in target systems (e.g., Hela cell cytotoxicity) .
    • Pharmacophore modeling : Identify critical hydrogen-bonding motifs involving the carboxylic acid and pyrazoline moieties .

Advanced: What crystallographic challenges arise during structural validation?

Answer:

  • Data Quality : High-resolution X-ray diffraction (≥0.8 Å) is critical due to the compound’s bulky substituents, which may cause disorder in crystal packing .
  • Refinement : Use SHELXL for small-molecule refinement, addressing:
    • Twinning : Common in monoclinic systems; apply TWIN/BASF commands .
    • Thermal Parameters : Anisotropic refinement for bromine atoms to account for high electron density .
  • Validation Tools : Check R1/wR2 residuals (<5%) and PLATON/ADDSYM for symmetry errors .

Advanced: How can contradictory yield data in synthesis protocols be resolved?

Answer:

  • Root Causes :
    • Reaction Scale : Microscale reactions (e.g., 0.69 mmol in ) may suffer from inefficiencies vs. bulk synthesis.
    • Purification : Column chromatography losses (e.g., 27% yield in ) vs. recrystallization efficiency.
  • Mitigation :
    • DoE (Design of Experiments) : Optimize temperature, solvent polarity, and catalyst loading .
    • Alternative Routes : Explore microwave-assisted synthesis to reduce reaction times and improve reproducibility .

Advanced: What strategies are used to analyze metabolic stability in derivatives?

Answer:

  • In vitro Models :
    • Microsomal Assays : Incubate derivatives with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS .
    • CYP Inhibition Screening : Assess interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Structural Modifications : Introduce deuterium at labile C-H bonds (e.g., pyrazoline methylene) to prolong half-life .

Basic: What computational tools support molecular docking studies for this compound?

Answer:

  • Software :
    • AutoDock Vina/Glide : Dock the carboxylic acid and pyrazoline moieties into target binding pockets (e.g., NMDA receptor) .
    • Pharmacophore Mapping (MOE/DISCOtech) : Identify essential hydrophobic (bromophenyl) and hydrogen-bonding (keto group) features .
  • Validation : Compare docking scores (ΔG) with experimental IC50 values to refine predictive models .

Advanced: How is regioselectivity controlled during pyrazoline ring formation?

Answer:

  • Mechanistic Insights :
    • Kinetic vs. Thermodynamic Control : Use polar aprotic solvents (e.g., DMF) to favor 1,3-dipolar cycloaddition regioselectivity .
    • Steric Effects : Bulky substituents (e.g., 4-bromophenyl) direct cyclization to the less hindered position .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and quench aliquots for LC-MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.